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molecular formula C7H16N2 B1274934 1-Ethylpiperidin-4-amine CAS No. 50534-45-7

1-Ethylpiperidin-4-amine

Cat. No. B1274934
M. Wt: 128.22 g/mol
InChI Key: UFETTXCVHFVMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

Synthesized according to the method of reagent preparation 9 by using acetaldehyde and 1,1-dimethylethyl piperidin-4-ylcarbamate. MS (EI) for C7H16N2: 131 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH3:2].[NH:4]1[CH2:9][CH2:8][CH:7]([NH:10]C(=O)OC(C)(C)C)[CH2:6][CH2:5]1>>[CH2:9]([N:4]1[CH2:2][CH2:1][CH:7]([NH2:10])[CH2:6][CH2:5]1)[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
according to the method of reagent preparation 9

Outcomes

Product
Name
Type
Smiles
C(C)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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